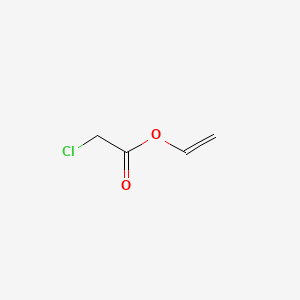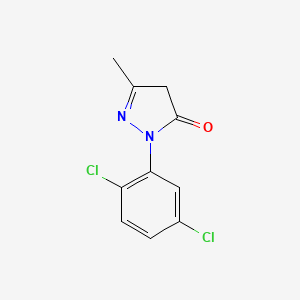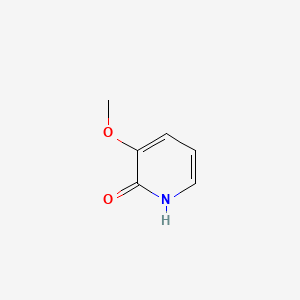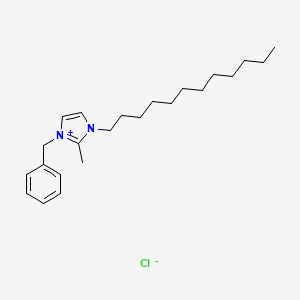
p-Metoxi-bencilideno p-fenilazoanilina
Descripción general
Descripción
P-Methoxybenzylidene p-phenylazoaniline is a useful research compound. Its molecular formula is C20H17N3O and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound p-Methoxybenzylidene p-phenylazoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Methoxybenzylidene p-phenylazoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzylidene p-phenylazoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
p-Metoxi-bencilideno p-fenilazoanilina: Un Análisis Exhaustivo
Investigación de Cristales Líquidos: this compound es un compuesto nematogénico con anisotropía dieléctrica positiva, lo que lo convierte en un tema de interés en la investigación de cristales líquidos. Su estructura ha sido analizada mediante métodos de difracción de rayos X, lo cual es crucial para comprender su comportamiento en las fases líquido-cristalinas .
Estudios de Convección Electrohidrodinámica: Se ha investigado la viscosidad aparente del compuesto, particularmente en presencia de convección electrohidrodinámica (EHC). Esta investigación es significativa para comprender la alineación del flujo y el comportamiento de la viscosidad en los cristales líquidos .
Conmutación Óptica: Se ha investigado el uso de this compound para aplicaciones de conmutación óptica. Las propiedades de transmisión de luz del compuesto en la fase nemática pueden alterarse mediante pequeños campos eléctricos, lo cual es prometedor para el desarrollo de nuevos dispositivos ópticos .
Técnicas de Decoración de Disclinaciones: En el campo de las pantallas de cristal líquido (LCD), se han desarrollado técnicas de decoración de disclinaciones utilizando compuestos como this compound. Estas técnicas ayudan a visualizar el campo del director de las disclinaciones, lo cual es esencial para la tecnología LCD .
Análisis Estructural y Ciencia de Materiales: El análisis estructural detallado de este compuesto contribuye a la ciencia de materiales, particularmente en la comprensión de las interacciones moleculares y la alineación dentro de las fases sólida y líquida.
Inclusión en la Base de Datos Química: Como compuesto con propiedades moleculares distintivas, this compound se incluye en bases de datos químicas como la NIST Chemistry WebBook, lo que indica su relevancia en diversas investigaciones científicas .
Mecanismo De Acción
Target of Action
This compound belongs to a class of organic compounds known as azo compounds, which are characterized by the functional group R-N=N-R’ where R and R’ can be either aryl or alkyl .
Mode of Action
Azo compounds are known to undergo azo coupling, a type of organic reaction where two compounds containing an aromatic ring are joined with the elimination of a molecule of nitrogen . This reaction is widely used in the production of dyes.
Biochemical Pathways
Azo compounds are known to interact with various biochemical pathways due to their ability to donate or accept electrons, which can influence redox reactions within the cell .
Pharmacokinetics
The molecular weight of the compound is 3153685 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
It has been observed that the compound forms a nematic mesophase at 149°c and becomes isotropic at 184°c . This suggests that it may have applications in the field of liquid crystals.
Action Environment
The action of p-Methoxybenzylidene p-phenylazoaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperatures (from nematic to isotropic) can be affected by changes in ambient temperature . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXCFUTNROPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038620 | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-66-1, 27287-91-8 | |
| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzylidene p-phenylazoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisal-p-aminoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of p-Methoxybenzylidene p-phenylazoaniline and how does it relate to its liquid crystal properties?
A: p-Methoxybenzylidene p-phenylazoaniline crystallizes in a monoclinic unit cell with the space group P21/c. [] The unit cell contains eight molecules, arranged in an antiparallel fashion, contributing to a herringbone-like pattern within the crystal lattice. [, ] This specific arrangement, where neighboring molecules are aligned in opposite directions, is characteristic of nematogenic compounds, which are known to form nematic liquid crystal phases. [] The elongated shape of the molecule and the antiparallel arrangement facilitate the formation of an ordered liquid phase with directional properties.
Q2: Has the molecular structure of p-Methoxybenzylidene p-phenylazoaniline been confirmed experimentally?
A: Yes, the crystal structure of p-Methoxybenzylidene p-phenylazoaniline has been determined using X-ray diffraction methods on single crystals. [, ] This technique provides precise information about the arrangement of atoms within the molecule and the crystal lattice, confirming its molecular structure and packing arrangement.
Q3: Is there evidence of any conformational flexibility within the p-Methoxybenzylidene p-phenylazoaniline molecule?
A: Research suggests the presence of partial positional disorder within the crystal structure of p-Methoxybenzylidene p-phenylazoaniline. [] This disorder is attributed to the existence of two rotational conformers of the molecule within the crystal. [] These conformers arise from different possible orientations of specific molecular groups around single bonds. This finding suggests a degree of conformational flexibility within the molecule, which could influence its liquid crystal properties and behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)







